4-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-pyrazol-5-amine

Description

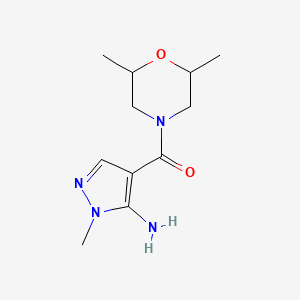

4-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a morpholine-4-carbonyl substituent at the 4-position and a methyl group at the 1-position (Figure 1). This compound is hypothesized to exhibit biological activity due to its structural resemblance to kinase inhibitors and other heterocyclic bioactive molecules.

Figure 1. Hypothetical structure of this compound.

Properties

IUPAC Name |

(5-amino-1-methylpyrazol-4-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-7-5-15(6-8(2)17-7)11(16)9-4-13-14(3)10(9)12/h4,7-8H,5-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTXKUHONLIMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=C(N(N=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1181522-92-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 238.29 g/mol. The compound features a pyrazole ring substituted with a morpholine group, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit their biological activity through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are crucial in various signaling pathways related to cancer and viral infections .

- Cytotoxicity : Preliminary studies suggest that this compound could have cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

- Photodynamic Activity : Some related complexes exhibit photodynamic properties that enhance their effectiveness against tumor cells through localized oxidative stress mechanisms .

Cytotoxicity Assays

A study evaluated the cytotoxic effects of various pyrazole derivatives on A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, potentially mediated by the inhibition of tubulin polymerization .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 15 | Tubulin Inhibition |

| Compound B | HeLa | 20 | Apoptosis Induction |

| This compound | A549 | TBD | TBD |

Case Studies

In a comparative study of various pyrazole derivatives, it was found that those with morpholine moieties had enhanced selectivity towards tumor cells compared to normal cells. This selectivity is crucial for developing targeted cancer therapies.

Research Findings

Recent findings from pharmacological studies highlight the following:

- Selectivity : The compound demonstrated selective activity against tumor cells while sparing normal cells, suggesting a favorable therapeutic index.

- Mechanistic Insights : Further investigations revealed that the compound might induce apoptosis through mitochondrial pathways and inhibit critical survival signaling pathways in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Related Pyrazol-5-amine Derivatives

Structural Analogues and Substituent Effects

Pyrazole derivatives with modifications at the 3-, 4-, and 5-positions exhibit diverse biological activities. Below is a comparative analysis of key analogs:

Table 1. Structural and Functional Comparison of Pyrazol-5-amine Derivatives

Key Observations:

Substituent Impact on Bioactivity: The 3-tert-butyl group in 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine enhances TrkA inhibitory activity (94% inhibition at 10 μM) . Morpholine-derived groups (e.g., morpholinosulfonyl in ) are associated with improved solubility and target affinity in kinase inhibitors. The morpholine-4-carbonyl group in the target compound may similarly modulate pharmacokinetics. Aryl substituents (e.g., 4-methoxyphenyl in ) are common in bioactive pyrazoles but require optimization for selectivity.

Physicochemical Properties

Table 2. Comparative Physicochemical Data

- The target compound’s lower predicted LogP (1.8 vs. 2.1–3.4 in analogs) suggests improved aqueous solubility due to the morpholine carbonyl group’s polarity.

Preparation Methods

General Synthetic Strategy

The preparation generally involves two main stages:

- Formation of the pyrazole core , particularly the 1-methyl-1H-pyrazol-5-amine scaffold.

- Introduction of the 2,6-dimethylmorpholine-4-carbonyl substituent at the 4-position of the pyrazole ring.

This approach is consistent with synthetic methods for N-substituted pyrazoles and carbonyl-functionalized heterocycles.

Pyrazole Core Formation

A prominent method for synthesizing N-substituted pyrazoles, including 1-methyl-1H-pyrazol-5-amine, involves the reaction of primary amines with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine as a key reagent, in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures (~85 °C) for 1.5 hours to promote cyclization and amination, yielding the pyrazole ring system.

| Reagent | Amount (example) | Role |

|---|---|---|

| Primary amine (e.g., methylamine) | Stoichiometric amount | Source of N-substitution |

| 1,3-Diketone (e.g., 2,4-pentanedione) | Slight excess | Provides carbon skeleton |

| O-(4-nitrobenzoyl)hydroxylamine | 1.5 equivalents | Aminating agent |

| DMF | Solvent (5 mL) | Reaction medium |

| Temperature | 85 °C | Reaction condition |

| Time | 1.5 hours | Reaction duration |

After reaction completion, the mixture is subjected to workup involving extraction with dichloromethane (DCM), washing with brine, drying over anhydrous magnesium sulfate, and purification by column chromatography on silica gel or alumina.

This method achieves moderate yields (e.g., 26–46%) of N-substituted pyrazoles with high purity, as confirmed by NMR and HRMS analyses.

Introduction of the 2,6-Dimethylmorpholine-4-Carbonyl Group

The incorporation of the 2,6-dimethylmorpholine-4-carbonyl moiety at the 4-position of the pyrazole ring can be achieved via acylation reactions using appropriate morpholine-derived acid chlorides or activated esters.

- The pyrazol-5-amine intermediate is reacted with 2,6-dimethylmorpholine-4-carbonyl chloride under basic conditions (e.g., triethylamine) in an inert solvent such as dichloromethane or DMF.

- The reaction is performed at low temperature initially (0 °C) to control reactivity and then allowed to warm to room temperature.

- After completion, the product is isolated by aqueous workup and purified by chromatography.

This step ensures selective acylation at the amino group, forming the desired amide bond.

Representative Reaction Conditions and Yields

Analytical Data Supporting Preparation

- NMR Spectroscopy: Characteristic proton signals for methyl groups on morpholine and pyrazole rings; aromatic and amine protons confirm substitution pattern.

- High-Resolution Mass Spectrometry (HRMS): Accurate mass matching calculated molecular formula confirms product identity.

- Infrared Spectroscopy (IR): Amide carbonyl stretch (~1650 cm⁻¹) and other functional group absorptions verify successful acylation.

Research Findings and Notes

- The direct preparation of N-substituted pyrazoles using O-(4-nitrobenzoyl)hydroxylamine is a versatile and efficient method, allowing for diverse substitution patterns.

- The morpholine carbonyl substituent introduces steric and electronic effects beneficial for biological activity in medicinal chemistry applications.

- The reaction conditions are mild and scalable, suitable for synthetic laboratories focusing on heterocyclic compound libraries.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.